1-Bromo-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside

Beschreibung

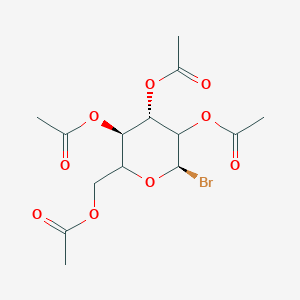

1-Bromo-2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside is a critical glycosyl donor in carbohydrate chemistry, widely used for synthesizing glucose-based polymers and glycoconjugates. Its structure features acetyl groups at the 2-, 3-, 4-, and 6-positions of the glucopyranose ring, with a bromine atom at the anomeric carbon (C1), which acts as a leaving group during glycosylation reactions. The compound is synthesized via bromination of 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose using hydrobromic acid (HBr) in acetic acid, achieving yields of 87–90% . Its applications span biodegradable polymer synthesis (e.g., methacrylate glucose derivatives) and pharmaceutical intermediates, leveraging its high reactivity and ease of deprotection under mild basic conditions .

Eigenschaften

Molekularformel |

C14H19BrO9 |

|---|---|

Molekulargewicht |

411.20 g/mol |

IUPAC-Name |

[(3R,4S,6R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate |

InChI |

InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10?,11-,12+,13?,14+/m1/s1 |

InChI-Schlüssel |

CYAYKKUWALRRPA-ISDWTXNASA-N |

Isomerische SMILES |

CC(=O)OCC1[C@H]([C@@H](C([C@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |

Kanonische SMILES |

CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Conventional Synthesis via Acetylation-Bromination Sequence

Step 1: Preparation of β-D-Pentaacetylglucose

The synthesis begins with the exhaustive acetylation of D-glucose. In a representative procedure:

- Reagents : Anhydrous D-glucose, acetic anhydride, and perchloric acid (catalyst).

- Conditions : A mass-to-volume ratio of 1:4 for D-glucose to acetic anhydride, with slow addition of perchloric acid at 0–5°C. The mixture is stirred at room temperature for 2–3 hours.

- Workup : The reaction is quenched in ice water, filtered, and vacuum-dried at 30–40°C to yield β-D-pentaacetylglucose as a white solid (87% yield).

This step ensures complete protection of hydroxyl groups, critical for regioselective bromination. The use of perchloric acid over sulfuric or nitric acids minimizes side reactions, enhancing yield.

Step 2: Bromination at the Anomeric Position

Bromination introduces the α-configured bromine atom at the anomeric center:

- Reagents : β-D-pentaacetylglucose, red phosphorus, bromine, and glacial acetic acid.

- Conditions : A 5.56:1 volume ratio of glacial acetic acid to bromine ensures controlled HBr generation. Red phosphorus is suspended in glacial acetic acid, and bromine is added dropwise at <20°C to avoid overheating. After stirring for 2–3 hours, β-D-pentaacetylglucose is added in batches and reacted for 4 hours at room temperature.

- Workup : The mixture is diluted with dichloromethane, washed with NaHCO₃ and NaCl, dried, and concentrated. Recrystallization from ethanol yields the title compound (87% yield, >98% purity).

Critical Parameters:

Optimization and Industrial Scalability

Reaction Efficiency and Yield Enhancement

The patent method emphasizes optimizations:

- Acetic Anhydride Ratio : A 1:4 mass-to-volume ratio of D-glucose to acetic anhydride maximizes acetylation efficiency.

- Bromine Stoichiometry : A 5.56:1 glacial acetic acid-to-bromine ratio balances reactivity and safety.

- Time-Temperature Profile : Room-temperature bromination for 4 hours ensures complete substitution without degradation.

Industrial applications benefit from solvent recycling and minimal purification steps, achieving a 98.5% purity via simple ethanol recrystallization.

Physicochemical Characterization

Structural and Optical Properties

Key characteristics from supplier data:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉BrO₉ |

| Molecular Weight | 411.20 g/mol |

| Melting Point | 87–92°C |

| Specific Rotation ([α]²⁰D) | +192° to +205° (c=3, CHCl₃) |

| Purity (TLC/HPLC) | ≥95–98% |

The high specific rotation confirms the α-configuration, critical for glycosylation reactivity.

Industrial and Research Applications

Glycosylation Reactions

The compound serves as a glycosyl donor for synthesizing β-linked disaccharides and glycoconjugates. Its reactivity stems from the anomeric bromide’s susceptibility to nucleophilic displacement.

Surface Modification

Acetobromo-α-D-glucose modifies poly(ethylene terephthalate) surfaces to enhance blood compatibility, leveraging its ability to introduce hydrophilic glycosyl groups.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie: : α-Acetobromglucose wird in der Synthese von Glykosiden, die wichtige Zwischenprodukte bei der Herstellung verschiedener Arzneimittel und Naturstoffe sind, umfassend eingesetzt.

Biologie: : In der biologischen Forschung wird α-Acetobromglucose verwendet, um Proteine und andere Biomoleküle zu modifizieren, um ihre Funktionen und Wechselwirkungen zu untersuchen.

Medizin: : Die Verbindung wird bei der Entwicklung von Medikamententrägersystemen und als Baustein für die Synthese von bioaktiven Molekülen eingesetzt.

Industrie: : α-Acetobromglucose wird bei der Herstellung von Tensiden, Emulgatoren und anderen Spezialchemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von α-Acetobromglucose beinhaltet seine Fähigkeit, in Glykosylierungsreaktionen als Glykosyldonor zu fungieren. Das Bromatom am anomeren Kohlenstoff ist hochreaktiv und kann leicht durch Nukleophile verdrängt werden, wodurch die Bildung von glykosidischen Bindungen erleichtert wird. Diese Eigenschaft macht α-Acetobromglucose zu einem wertvollen Reagenz bei der Synthese von Glykosiden und anderen Kohlenhydratderivaten.

Wissenschaftliche Forschungsanwendungen

Synthesis of Glycosides

One of the primary applications of 1-bromo-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside is as an intermediate in the synthesis of glycosides. Glycosides are important in medicinal chemistry due to their biological activities and roles as pharmacologically active compounds. The bromine atom facilitates nucleophilic substitution reactions that allow for the formation of various glycosidic bonds with different alcohols or phenols .

Drug Development

The compound has been utilized in the development of drug candidates targeting various diseases. For example, derivatives of this compound have shown potential in enhancing blood compatibility when used as surface modification agents for poly(ethylene terephthalate) materials . This application is particularly relevant in the field of biomaterials where blood-contacting devices are prevalent.

Biochemical Studies

In biochemical research, this compound serves as a tool for studying carbohydrate interactions and enzyme mechanisms. It can be employed to investigate the specificity and activity of glycosyltransferases and other enzymes involved in carbohydrate metabolism . The ability to modify the sugar moiety allows researchers to probe enzyme-substrate interactions more effectively.

Case Study 1: Synthesis of Beta-Glucosides

A study demonstrated the use of this compound in synthesizing beta-glucosides through nucleophilic substitution reactions with alcohols under mild conditions. The resulting beta-glucosides exhibited improved solubility and bioavailability compared to their non-brominated counterparts .

Case Study 2: Surface Modification for Medical Devices

Research highlighted the modification of poly(ethylene terephthalate) surfaces using derivatives of this compound to enhance biocompatibility. The modifications led to reduced thrombogenicity and improved cellular responses when tested with human blood components .

Wirkmechanismus

The mechanism of action of A-Acetobromoglucose involves its ability to act as a glycosyl donor in glycosylation reactions. The bromine atom at the anomeric carbon is highly reactive and can be easily displaced by nucleophiles, facilitating the formation of glycosidic bonds. This property makes A-Acetobromoglucose a valuable reagent in the synthesis of glycosides and other carbohydrate derivatives .

Vergleich Mit ähnlichen Verbindungen

2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl Bromide

- Structure : Benzyl groups replace acetyl protections; bromine at C1.

- Reactivity : Benzyl groups are bulkier and more lipophilic, reducing solubility in polar solvents. The bromine leaving group is less reactive than in acetylated analogs due to steric hindrance.

- Applications: Preferred for reactions requiring orthogonal protection strategies, as benzyl groups require hydrogenolysis (Pd/C, H₂) for removal.

2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl Bromide

- Structure : Benzoyl (electron-withdrawing) groups at 2,3,4,6-positions.

- Reactivity: Enhanced leaving group stability due to electron-withdrawing benzoyl groups, making it a potent glycosyl donor. However, deprotection requires strong bases (e.g., NaOH/MeOH), limiting its use in sensitive reactions.

- Applications : Employed in stereoselective glycosylations, such as spiroacetal domain synthesis .

2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl Trichloroacetimidate

- Structure : Trichloroacetimidate group at C1 instead of bromine.

- Reactivity : The trichloroacetimidate leaving group enables activation under mild acidic conditions (e.g., TMSOTf), offering superior control in glycosylation. Less moisture-sensitive than bromide derivatives.

- Applications : Ideal for oligosaccharide synthesis requiring high stereochemical fidelity .

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside

- Structure : Thioether linkage (C1-S-Ethyl) replaces bromine.

- Reactivity : Thio glycosides are stable under acidic/basic conditions, requiring thiophilic promoters (e.g., NIS/AgOTf) for activation. Slower reaction kinetics compared to bromides.

- Applications : Used in iterative glycosylation and stable glycoconjugate synthesis .

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose

- Structure : Azido group at C2; acetyl protections at 1,3,4,6-positions.

- Reactivity : The azido group enables click chemistry (e.g., CuAAC with alkynes), diverging from bromide’s glycosylation utility.

- Applications : Critical for bioorthogonal labeling and glycan microarray development .

Comparative Data Table

Key Research Findings

- Reactivity vs. Stability: The acetyl groups in 1-bromo-2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside strike a balance between reactivity (via bromine) and ease of deprotection, making it superior to benzyl/benzoyl derivatives in polymer chemistry .

- Leaving Group Impact : Bromides offer faster kinetics than trichloroacetimidates or thio derivatives but lack the latter’s stereochemical control .

- Safety : Brominated derivatives require careful handling due to corrosive HBr byproducts, whereas thio and trichloroacetimidate analogs pose fewer acute hazards .

Biologische Aktivität

1-Bromo-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside is a brominated derivative of glucose that serves as a versatile glycosyl donor in various biochemical applications. Its unique structure, characterized by four acetyl groups at the 2, 3, 4, and 6 positions of the glucose molecule and a bromine atom at the anomeric carbon (C1), makes it an important compound in synthetic organic chemistry and biochemistry. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : C₁₄H₁₉BrO₉

- Molecular Weight : 411.2 g/mol

- Appearance : White to beige powder

- Melting Point : 86 to 89 °C

Role as a Glycosyl Donor

The primary biological activity of this compound is its function as a glycosyl donor in glycosylation reactions. These reactions are crucial for synthesizing various biologically active compounds such as antibiotics and other pharmaceuticals. The compound's ability to participate in these reactions is attributed to the bromine atom's electrophilic nature at the anomeric carbon, which facilitates the formation of glycosidic bonds with nucleophiles .

Antimicrobial Properties

Research indicates that derivatives of this compound may exhibit antimicrobial properties. The structural similarity of these derivatives to natural sugars suggests potential roles in cell recognition processes, which can be leveraged to develop new antimicrobial agents.

Synthesis and Reactivity Studies

The synthesis of this compound typically involves acetylation followed by bromination. Studies have shown that this compound can yield high efficiency in glycosylation reactions due to its reactive anomeric position. For instance:

- Glycosylation Reaction Example : The compound has been successfully used in synthesizing complex oligosaccharides by reacting with various alcohols and amines under mild conditions .

Case Studies

- Anticancer Activity : A study demonstrated that compounds derived from glycosylation reactions involving this compound exhibited significant cytotoxicity against several cancer cell lines. For example:

- Glycosylation Mechanisms : Computational studies have indicated that the formation of the α-anomer is kinetically favored during glycosylation reactions involving this compound. The energy calculations suggest that the α-anomer is more stable than its β counterpart by approximately 2.7 kcal/mol .

Comparative Analysis

The following table summarizes the structural features and unique attributes of this compound compared to similar compounds:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| This compound | Four acetyl groups; bromine at C1 | High yield synthesis; versatile glycosyl donor |

| Acetobromo-alpha-D-glucose | Bromine at C1; no acetylation | Simpler structure; less functional versatility |

| 2-Bromo-2-deoxy-D-glucose | Bromine at C2; no acetylation | Used in metabolic studies |

| 1-Bromo-2-acetamido-D-glucose | Acetamido group at C2; bromine at C1 | Different functional group affecting solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.